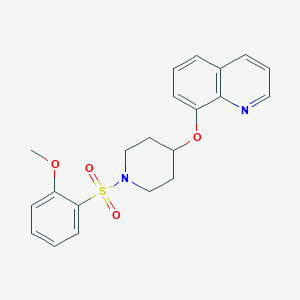![molecular formula C18H23N3O3 B2971390 N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide CAS No. 2361833-89-6](/img/structure/B2971390.png)
N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the indole-3-carboxamide family of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. MPHP-2201 has been shown to have a high affinity for cannabinoid receptors in the brain and has been used in a variety of studies to investigate the effects of cannabinoids on the body.
Mecanismo De Acción
The mechanism of action of N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide is similar to that of natural cannabinoids found in the cannabis plant. This compound binds to cannabinoid receptors in the brain, which are responsible for regulating a variety of physiological processes, including pain perception, appetite, and mood. By binding to these receptors, N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide can produce a range of effects, including euphoria, relaxation, and altered sensory perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide are similar to those of natural cannabinoids found in the cannabis plant. This compound has been shown to produce a range of effects, including increased appetite, relaxation, and altered sensory perception. N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide has also been shown to have analgesic properties, which may make it useful in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. This makes it easier for researchers to study the effects of this compound on the body and to develop new treatments for a variety of medical conditions.
One limitation of using N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide in lab experiments is that it is a synthetic compound, which means that its effects may not be identical to those of natural cannabinoids found in the cannabis plant. This may limit the applicability of research findings to natural cannabinoids and may require additional studies to validate the results.
Direcciones Futuras
There are many future directions for research on N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide and other synthetic cannabinoids. One area of interest is the development of new treatments for medical conditions that are currently treated with natural cannabinoids, such as chronic pain and nausea. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the body, including the potential for addiction and other negative health effects. Overall, N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide and other synthetic cannabinoids have the potential to greatly expand our understanding of the effects of cannabinoids on the body and to lead to the development of new treatments for a variety of medical conditions.
Métodos De Síntesis
The synthesis of N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide involves the reaction of 3-(1-(2-methylpropanoyl)pyrrolidin-3-yl)benzoic acid with propenoyl chloride in the presence of a base catalyst. This reaction produces N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide as a white powder, which can then be purified and used in scientific experiments.
Aplicaciones Científicas De Investigación
N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide has been used in a variety of scientific studies to investigate the effects of synthetic cannabinoids on the body. This compound has been shown to have a high affinity for cannabinoid receptors in the brain, which are responsible for the psychoactive effects of natural cannabinoids. By studying the effects of N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide on these receptors, researchers can gain insight into the mechanisms of action of natural cannabinoids and develop new treatments for a variety of medical conditions.
Propiedades
IUPAC Name |
N-[1-(2-methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-16(22)19-14-7-5-13(6-8-14)17(23)20-15-9-10-21(11-15)18(24)12(2)3/h4-8,12,15H,1,9-11H2,2-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYIZMSSXARHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2971308.png)


![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2971315.png)
![4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2971316.png)
![2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2971317.png)

![N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2971320.png)
![Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2971321.png)
![N-(4-bromo-2-methylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/no-structure.png)
![2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2971324.png)
